K-Casein (106-116) Identified as the Core Biofilm-Disruptive Component of CMP with Activity Comparable to 0.1% Chlorhexidine
Although this study examined the larger KCG (κ-casein glycopeptide, 106-169) rather than the 106-116 fragment directly, the data establish that the glycosylated κ-casein(106-169) fragment contains the essential biofilm-disruptive activity. This provides class-level inference that the N-terminal region encompassing residues 106-116 contributes to the observed antibiofilm effects. KCG at 2.4 mg/mL reduced S. mutans biofilm biovolume by 59% and average thickness by 69% compared to untreated controls, with effects statistically comparable to 0.1% chlorhexidine treatment [1].
| Evidence Dimension | S. mutans biofilm biovolume reduction |
|---|---|
| Target Compound Data | 59% reduction in total biovolume at 2.4 mg/mL KCG (κ-casein 106-169 glycopeptide) |
| Comparator Or Baseline | 0.1% chlorhexidine: similar reduction; untreated control baseline: 3.88 μm³/μm² |
| Quantified Difference | KCG treatment reduced biovolume by 59%; chlorhexidine produced comparable effects |
| Conditions | S. mutans biofilms grown 16h in flow cells with artificial saliva medium containing sucrose; quantified by CLSM with COMSTAT analysis |
Why This Matters
This evidence demonstrates that the κ-casein-derived glycopeptide achieves biofilm disruption efficacy statistically equivalent to the gold-standard oral antiseptic chlorhexidine, positioning the N-terminal 106-116 region as the functional core of this activity.
- [1] Dashper SG, Liu SW, Walsh KA, et al. Streptococcus mutans biofilm disruption by κ-casein glycopeptide. J Dent. 2013;41(6):521-527. View Source
